molecular formula C21H14Cl2N2O3 B11564278 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide CAS No. 5491-85-0

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B11564278
CAS No.: 5491-85-0
M. Wt: 413.2 g/mol
InChI Key: YVUSGCHDEVZFBL-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that features a benzoxazole ring, chlorophenyl groups, and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 5-(1,3-benzoxazol-2-yl)-2-chloroaniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring and chlorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and chlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

5491-85-0

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H14Cl2N2O3/c22-14-10-9-13(21-25-16-6-2-4-8-19(16)28-21)11-17(14)24-20(26)12-27-18-7-3-1-5-15(18)23/h1-11H,12H2,(H,24,26)

InChI Key

YVUSGCHDEVZFBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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